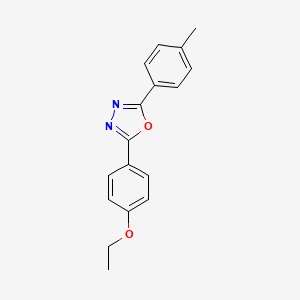
1,3,4-Oxadiazole, 2-(4-ethoxyphenyl)-5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of 2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole consists of an oxadiazole ring substituted with a 4-ethoxyphenyl group and a p-tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-ethoxybenzohydrazide with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity. The exact pathways involved would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Ethoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
338426-44-1 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O2/c1-3-20-15-10-8-14(9-11-15)17-19-18-16(21-17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
DDZRRVQSVYIYHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
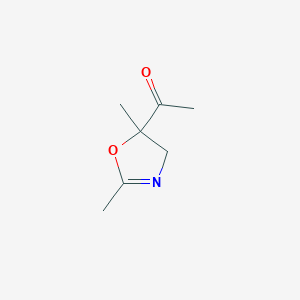



![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
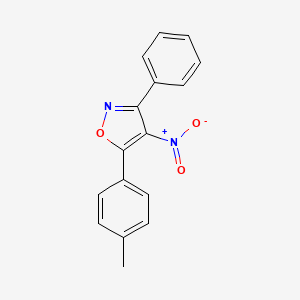
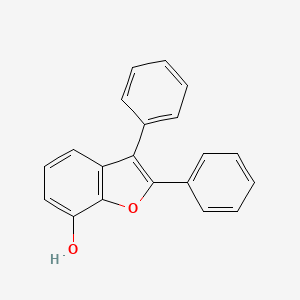
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
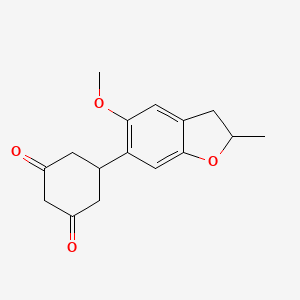
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
